molecular formula C17H29NO7 B8113928 Tco peg3 CH2CO2H

Tco peg3 CH2CO2H

Cat. No.: B8113928
M. Wt: 359.4 g/mol
InChI Key: ZUSCWCLYZYDTQN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO PEG3 CH2CO2H is a chemical compound composed of three functional groups: a thiol-terminated alkyl chain (TCO), a polyethylene glycol (PEG) chain, and a carboxylic acid group. This compound is known for its ability to undergo fast bioorthogonal reactions with tetrazine-tagged biomolecules, forming complex bioconjugates .

Chemical Reactions Analysis

Types of Reactions

TCO PEG3 CH2CO2H primarily undergoes bioorthogonal reactions, particularly the inverse electron demand Diels-Alder cycloaddition with tetrazine-tagged biomolecules. This reaction is highly selective and occurs rapidly under mild conditions .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include tetrazine derivatives, which react with the TCO moiety to form stable dihydropyridazine linkages. The reactions typically occur in aqueous buffer solutions at room temperature, without the need for additional catalysts or reducing agents .

Major Products Formed

The major products formed from the reactions of this compound are bioconjugates, which are complex molecules resulting from the conjugation of the this compound with tetrazine-tagged biomolecules. These bioconjugates have applications in various fields, including fluorescent imaging and drug delivery .

Mechanism of Action

The mechanism of action of TCO PEG3 CH2CO2H involves its TCO moiety reacting with tetrazine-tagged biomolecules through the inverse electron demand Diels-Alder cycloaddition. This reaction forms a stable dihydropyridazine linkage, enabling the conjugation of biomolecules in complex chemical environments. The polyethylene glycol chain enhances the solubility and reduces the steric hindrance, while the carboxylic acid group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thiol-terminated alkyl chain, a polyethylene glycol chain, and a carboxylic acid group. This combination allows for versatile applications in bioorthogonal chemistry, bioconjugation, and the development of advanced materials. Its ability to undergo rapid and selective reactions with tetrazine-tagged biomolecules makes it a valuable tool in scientific research .

Properties

IUPAC Name

2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO7/c19-16(20)14-24-13-12-23-11-10-22-9-8-18-17(21)25-15-6-4-2-1-3-5-7-15/h1-2,15H,3-14H2,(H,18,21)(H,19,20)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSCWCLYZYDTQN-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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